molecular formula C8H8BrClO2S B1271986 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene CAS No. 849035-64-9

1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene

Cat. No. B1271986
M. Wt: 283.57 g/mol
InChI Key: YPJUEZDBZCTJDB-UHFFFAOYSA-N
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Description

The compound "1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene" is a brominated and chlorinated benzene derivative with a methylsulfonyl substituent. While the specific compound is not directly studied in the provided papers, related brominated benzene derivatives and their interactions, synthesis, and structural properties are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve various chemical reactions, including nucleophilic substitution and the Wittig-Horner reaction, as demonstrated in the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene . Additionally, the synthesis of α-bromophenylacetic acid derivatives from reactions with bromine in different solvents is reported, which could be analogous to the synthesis of bromomethyl benzene derivatives . The use of chlorosulfonic acid to introduce sulfonyl groups is also noted .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be determined using X-ray diffraction (XRD) analysis, as seen in the studies of various bromo- and bromomethyl-substituted benzenes . These structures often exhibit interactions such as C–H···Br, C–Br···Br, and C–Br···π, which could be relevant to the compound of interest. The presence of a methylsulfonyl group can influence the overall molecular conformation, as observed in the title compound of paper , where the methylsulfinyl substituent affects the plane of the benzofuran fragment.

Chemical Reactions Analysis

Brominated benzene derivatives can participate in various chemical reactions, including selective bromination reactions with aromatic compounds . The presence of bromomethyl groups can facilitate further functionalization of the benzene ring. The sulfonation reactions discussed in paper could also be pertinent when considering the reactivity of the methylsulfonyl group in the presence of sulfuric acid or sulfur trioxide.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by the substituents present on the benzene ring. For instance, the photoluminescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene are investigated, showing significant differences in fluorescence intensity between the solution and solid states . The crystal structures of related compounds reveal various intermolecular interactions that can affect the compound's stability and reactivity . The presence of a methylsulfonyl group is likely to contribute to the polarity and potential hydrogen bonding capabilities of the compound.

Scientific Research Applications

Solubility Studies

  • Solubility in Organic Solvents : The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound structurally related to 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene, has been extensively studied. This research provides insights into the behavior of similar compounds in various organic solvents like ethanol, ethyl acetate, acetone, toluene, and chloroform, which can be crucial for their application in chemical processes and synthesis (Qian et al., 2014).

Synthesis and Reactions

  • Synthesis of Bromomethyl and Bromostyryl Sulfones : Research on the UV-initiated addition of bromomethane sulfonyl bromide to different compounds, including styrenes and acetylenes, can inform about similar reactions involving 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene. These reactions are fundamental in creating a variety of chemical intermediates with potential applications in pharmaceuticals and material science (Vasin et al., 2003).

Chemical Synthesis and Characterization

  • Synthesis of Schiff Bases and CCR5 Antagonists : Research into the synthesis of various benzene derivatives, including those substituted with bromomethyl groups, contributes to the development of non-peptide CCR5 antagonists. This is relevant for understanding the potential pharmaceutical applications and synthesis methods involving 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene (Cheng De-ju, 2014; Bi, 2015).

Crystal Structure Analysis

  • X-Ray Structure Determination : Research into the crystal structures of bromomethylsubstituted benzenes provides valuable insights into the molecular and crystallographic properties of similar compounds, which is crucial for understanding their behavior in different contexts, such as in solid-state chemistry and material science applications (Jones et al., 2012).

Optical and Thermal Properties

  • Nonlinear Optical Chromophores : Studies on the synthesis of sulfone-substituted thiophene chromophores for nonlinear optics indicate the potential use of similar methylsulfonyl benzene compounds in advanced materials with specific optical properties. This research is significant for the development of new materials with potential applications in photonics and electronics (Chou et al., 1996).

Future Directions

The future directions of research and applications involving 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene are not specified in the available resources .

properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-13(11,12)8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJUEZDBZCTJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375508
Record name 1-(Bromomethyl)-4-chloro-2-(methanesulfonyl)benzene
Source EPA DSSTox
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Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene

CAS RN

849035-64-9
Record name 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene
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Record name 1-(Bromomethyl)-4-chloro-2-(methanesulfonyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene
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